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molecular formula C11H15NO3S B8570681 tert-Butyl 2-oxo-2-(thiophen-3-yl)ethylcarbamate

tert-Butyl 2-oxo-2-(thiophen-3-yl)ethylcarbamate

Cat. No. B8570681
M. Wt: 241.31 g/mol
InChI Key: SACIFGJLQWSJDL-UHFFFAOYSA-N
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Patent
US08586550B2

Procedure details

To a mixture of tert-butyl 2-oxo-2-(thiophen-3-yl)ethylcarbamate (776 mg, 3.21 mmol) in Et2O (3 mL) was added a HCl solution (4.0 M in dioxane, 6 mL) at 0° C. After stirring at 0° C. for 10 min, the resulting mixture was allowed warmed up to room temperature and stirred for 2 h. The reaction mixture was evaporated under vacuum to provide the titled compound (570 mg, quantitative) as a white solid. MH+142.
Quantity
776 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)[CH2:3][NH:4]C(=O)OC(C)(C)C.[ClH:17]>CCOCC>[ClH:17].[NH2:4][CH2:3][C:2]([C:12]1[CH:16]=[CH:15][S:14][CH:13]=1)=[O:1] |f:3.4|

Inputs

Step One
Name
Quantity
776 mg
Type
reactant
Smiles
O=C(CNC(OC(C)(C)C)=O)C1=CSC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was allowed warmed up to room temperature
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Cl.NCC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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